

Application Notes and Protocols for Studying ABCG2 Transporter Function Using Tariquidar

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tariquidar (XR9576) is a potent third-generation, non-competitive inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, ABCB1).[1][2][3] While initially developed for its specificity to P-gp, subsequent research has revealed that **Tariquidar** also interacts significantly with another critical ABC transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5][6] This dual activity makes **Tariquidar** a valuable tool for investigating the function of ABCG2, particularly in the context of multidrug resistance (MDR) in cancer. This document provides detailed application notes and experimental protocols for utilizing **Tariquidar** to study ABCG2 function.

ABCG2 is a half-transporter that homodimerizes to form a functional efflux pump, playing a crucial role in cellular detoxification by extruding a wide range of xenobiotics and endogenous substrates.[7][8] Its overexpression in cancer cells is a significant mechanism of resistance to various chemotherapeutic agents, including mitoxantrone, topotecan, and SN-38.[9][10] Understanding the function and inhibition of ABCG2 is therefore paramount in developing strategies to overcome MDR.

Tariquidar's interaction with ABCG2 is concentration-dependent. At lower concentrations, it can act as a substrate for ABCG2, while at higher concentrations (typically ≥100 nM), it functions as an inhibitor of both P-gp and ABCG2.[4][5][6] This characteristic allows for



nuanced experimental designs to dissect the specific contributions of these transporters to drug efflux.

Data Presentation

Table 1: Effect of Tariquidar on the Cytotoxicity of an ABCG2 Substrate

This table summarizes the effect of 100 nM **Tariquidar** on the half-maximal inhibitory concentration (IC50) of mitoxantrone, a known ABCG2 substrate, in ABCG2-expressing and parental cell lines. The data illustrates **Tariquidar**'s ability to reverse ABCG2-mediated drug resistance.

Cell Line	Cytotoxic Drug	Treatment	IC50 (nM)	Resistance Ratio (RR)
G2 resistant (BCRP)	Mitoxantrone	Drug alone	1058 ± 135	24
Drug + 100 nM Tariquidar	549 ± 37	13		
G2 parental	Mitoxantrone	Drug alone	- 43 ± 5	1
Drug + 100 nM Tariquidar	25 ± 5	0.6		
Data adapted from Kannan et al., 2011.[4]			_	

Table 2: Tariquidar's Interaction with ABCG2 ATPase Activity

This table presents data on the stimulation of ABCG2's ATPase activity by **Tariquidar**, indicating a direct interaction and suggesting that **Tariquidar** is a substrate of ABCG2.



Parameter	Value	
Maximal Stimulation of ATPase activity	2.5-fold over basal	
Concentration for 50% Stimulation (EC50)	138.4 ± 21.4 nM	
Data adapted from Kannan et al., 2011.[4]		

Experimental Protocols

Protocol 1: Cytotoxicity Assay to Evaluate Reversal of ABCG2-Mediated Drug Resistance

This protocol determines the ability of **Tariquidar** to sensitize ABCG2-overexpressing cells to a cytotoxic substrate.

Materials:

- ABCG2-overexpressing cell line (e.g., HEK-293/ABCG2, MCF-7/MX100) and the corresponding parental cell line.
- · Complete cell culture medium.
- Cytotoxic ABCG2 substrate (e.g., mitoxantrone, SN-38, topotecan).
- · Tariquidar.
- 96-well plates.
- Cell viability reagent (e.g., MTT, CellTiter-Glo®).
- Plate reader.

Procedure:

- Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the cytotoxic drug in culture medium.



- Prepare two sets of drug dilutions: one with a fixed, non-toxic concentration of Tariquidar (e.g., 100 nM or 1 μM) and one with the drug alone (vehicle control).[9][11]
- Remove the overnight culture medium from the cells and add the drug dilutions (with and without Tariquidar).
- Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours).
- Assess cell viability using a suitable reagent according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the IC50 values (the drug concentration that inhibits cell growth by 50%) for the drug alone and in the presence of **Tariquidar** using a suitable software (e.g., GraphPad Prism).
- The fold-reversal (FR) value can be calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of **Tariquidar**.[12]

Protocol 2: Fluorescent Substrate Efflux Assay

This flow cytometry-based assay measures the ability of **Tariquidar** to inhibit the efflux of a fluorescent ABCG2 substrate.

Materials:

- · ABCG2-overexpressing and parental cells.
- Fluorescent ABCG2 substrate (e.g., mitoxantrone, pheophorbide a, Hoechst 33342).[9][13]
- · Tariquidar.
- Known ABCG2 inhibitor as a positive control (e.g., fumitremorgin C, Ko143).
- Flow cytometer.

Procedure:



- Harvest cells and resuspend them in assay buffer (e.g., phenol red-free medium with 5% FBS).
- Pre-incubate the cells with **Tariquidar** at various concentrations (e.g., 100 nM, 1 μ M) or a positive control inhibitor for 30 minutes at 37°C.[9] Include a vehicle control.
- Add the fluorescent substrate (e.g., 5 μM mitoxantrone) to the cell suspension and incubate for another 30-60 minutes at 37°C.[9]
- Wash the cells with ice-cold PBS to stop the efflux.
- Analyze the intracellular fluorescence of the cells using a flow cytometer.
- An increase in intracellular fluorescence in the presence of Tariquidar indicates inhibition of ABCG2-mediated efflux.[11]

Protocol 3: ATPase Activity Assay

This assay measures the effect of **Tariquidar** on the ATP hydrolysis rate of ABCG2, which is coupled to substrate transport.

Materials:

- Crude membranes prepared from cells overexpressing ABCG2.
- Tariquidar.
- ATP.
- Assay buffer (containing MgCl2, KCl, and a buffer like Tris or MOPS).
- Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
- 96-well plates.
- Plate reader.

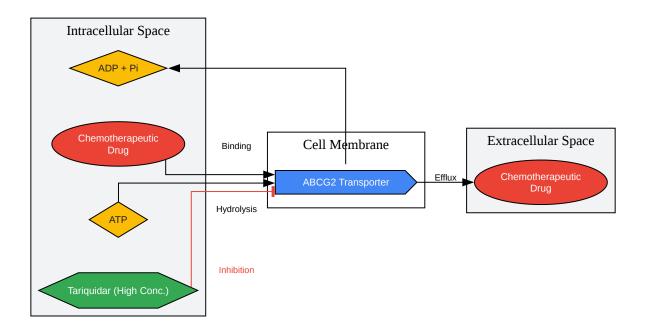
Procedure:



- Prepare a reaction mixture containing the ABCG2-rich membranes, Tariquidar at various concentrations, and the assay buffer in a 96-well plate.
- Pre-incubate the mixture at 37°C for 5 minutes.
- · Initiate the reaction by adding ATP.
- Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
- Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
- Add the phosphate detection reagent and incubate at room temperature to allow color development.
- Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
- The amount of inorganic phosphate released is proportional to the ATPase activity. Stimulation of ATPase activity by **Tariquidar** suggests it is a substrate.[4]

Visualizations

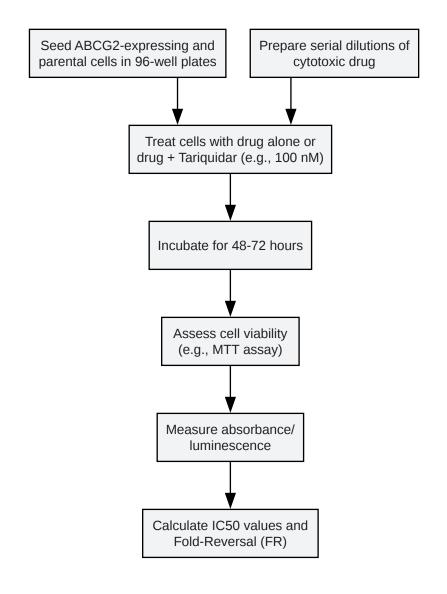




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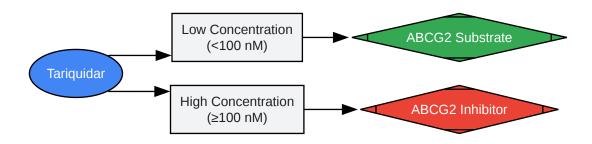
Caption: ABCG2-mediated drug efflux and its inhibition by Tariquidar.





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Caption: Workflow for a cytotoxicity assay to assess **Tariquidar**'s effect.



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